molecular formula C20H30O4 B034410 Dihexyl phthalate CAS No. 68515-50-4

Dihexyl phthalate

Cat. No.: B034410
CAS No.: 68515-50-4
M. Wt: 334.4 g/mol
InChI Key: KCXZNSGUUQJJTR-UHFFFAOYSA-N
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Description

Dihexyl phthalate, also known as 1,2-benzenedicarboxylic acid 1,2-dihexyl ester, is a phthalate ester with the molecular formula C20H30O4. It is commonly used as a plasticizer to increase the flexibility, transparency, durability, and longevity of plastics. This compound is found in various products, including adhesives, electronics, personal-care products, medical devices, and children’s toys .

Biochemical Analysis

Biochemical Properties

Dihexyl phthalate interacts with various enzymes and proteins in biochemical reactions. A detailed biochemical study revealed an initial hydrolytic pathway of degradation for this compound followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to TCA cycle intermediates .

Cellular Effects

The effects of this compound on cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihexyl phthalate is synthesized through the esterification of phthalic anhydride with hexanol. The reaction typically involves heating phthalic anhydride with hexanol in the presence of an acid catalyst, such as sulfuric acid, to produce this compound and water. The reaction can be represented as follows:

C6H4(CO)2O+2C6H13OHC6H4(CO2C6H13)2+H2O\text{C}_6\text{H}_4(\text{CO})_2\text{O} + 2\text{C}_6\text{H}_{13}\text{OH} \rightarrow \text{C}_6\text{H}_4(\text{CO}_2\text{C}_6\text{H}_{13})_2 + \text{H}_2\text{O} C6​H4​(CO)2​O+2C6​H13​OH→C6​H4​(CO2​C6​H13​)2​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reaction mixture is heated under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Dihexyl phthalate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and hexanol.

    Oxidation: this compound can be oxidized to form phthalic acid and other oxidation products.

    Substitution: this compound can undergo substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Mechanism of Action

Dihexyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. In biological systems, this compound and its metabolites can interact with various molecular targets, including hormone receptors, leading to potential endocrine-disrupting effects. The exact pathways and molecular targets involved in these effects are still under investigation .

Comparison with Similar Compounds

  • Diisononyl phthalate (DINP)
  • Di(2-ethylhexyl) phthalate (DEHP)
  • Dibutyl phthalate (DBP)
  • Diisobutyl phthalate (DIBP)

Comparison: Dihexyl phthalate is similar to other phthalates in its use as a plasticizer. it has unique properties due to its specific ester groups. Compared to diisononyl phthalate and di(2-ethylhexyl) phthalate, this compound has a different chain length, which can affect its plasticizing efficiency and compatibility with different polymers. Additionally, this compound may have different environmental and health impacts compared to other phthalates .

Properties

IUPAC Name

dihexyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C20H30O4/c1-3-5-7-11-15-23-19(21)17-13-9-10-14-18(17)20(22)24-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3
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InChI Key

KCXZNSGUUQJJTR-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC
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Molecular Formula

C20H30O4
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DSSTOX Substance ID

DTXSID6025068
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Molecular Weight

334.4 g/mol
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Physical Description

Di-n-hexyl phthalate is a yellow-brown oily viscous liquid with a slight aromatic odor. Insoluble in water. (NTP, 1992), Clear oily liquid; [HSDB] Yellow-brown viscous liquid; [CAMEO] Clear colorless oily liquid; [MSDSonline], Yellow-brown oily viscous liquid with a slight aromatic odor.
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Boiling Point

662 °F at 735 mmHg (NTP, 1992), 210 °C at 5 mm Hg, 662 °F at 735 mmHg
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Flash Point

350 °F (NTP, 1992), 381 °F; 193 °C /(method not specified)/, 350 °F
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Solubility

Insoluble (NTP, 1992), Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, In water, 0.05 mg/L at 25 °C
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Density

0.995 at 68 °F (NTP, 1992) - Less dense than water; will float, 1.010-1.016 at 20 °C/20 °C, 0.995
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Vapor Density

11.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 11.5 (Air = 1), 11.5
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Vapor Pressure

0.000014 [mmHg], 1.4X10-5 mm Hg at 25 °C
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Color/Form

Clear, oily liuid

CAS No.

84-75-3, 68515-50-4, 68610-82-2
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Melting Point

-72 °F (NTP, 1992), -58 °C, -72 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.